molecular formula C8H7ClN4 B13705970 4-Hydrazinophthalonitrile Hydrochloride

4-Hydrazinophthalonitrile Hydrochloride

Cat. No.: B13705970
M. Wt: 194.62 g/mol
InChI Key: RXPFDVVPPDKJAF-UHFFFAOYSA-N
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Description

4-Hydrazinophthalonitrile Hydrochloride is a chemical compound with the molecular formula C8H5ClN4 It is a derivative of phthalonitrile, where one of the nitrile groups is substituted with a hydrazine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydrazinophthalonitrile Hydrochloride typically involves the reaction of phthalonitrile with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The product is then purified by recrystallization from an appropriate solvent.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions: 4-Hydrazinophthalonitrile Hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding azides or other nitrogen-containing compounds.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed:

    Oxidation: Azides or nitroso compounds.

    Reduction: Amines or hydrazones.

    Substitution: Various substituted phthalonitrile derivatives.

Scientific Research Applications

4-Hydrazinophthalonitrile Hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Hydrazinophthalonitrile Hydrochloride involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The compound may also induce oxidative stress by generating reactive oxygen species, which can damage cellular components and lead to cell death.

Comparison with Similar Compounds

    Phthalonitrile: The parent compound, which lacks the hydrazine group.

    4-Aminophthalonitrile: A derivative where the hydrazine group is replaced by an amino group.

    4-Nitrophthalonitrile: A derivative with a nitro group instead of the hydrazine group.

Uniqueness: 4-Hydrazinophthalonitrile Hydrochloride is unique due to the presence of the hydrazine group, which imparts distinct reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C8H7ClN4

Molecular Weight

194.62 g/mol

IUPAC Name

4-hydrazinylbenzene-1,2-dicarbonitrile;hydrochloride

InChI

InChI=1S/C8H6N4.ClH/c9-4-6-1-2-8(12-11)3-7(6)5-10;/h1-3,12H,11H2;1H

InChI Key

RXPFDVVPPDKJAF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NN)C#N)C#N.Cl

Origin of Product

United States

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